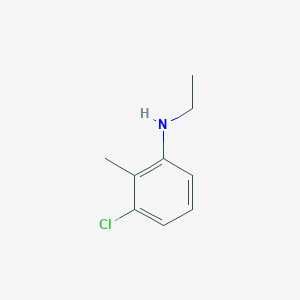

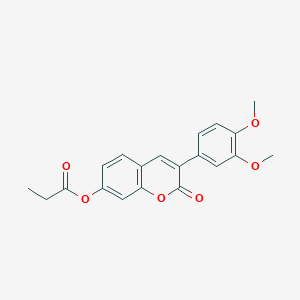

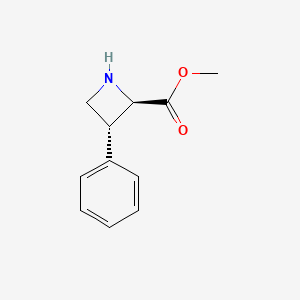

![molecular formula C25H22N6O2 B2402750 2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-16-8](/img/structure/B2402750.png)

2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . These compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazolo[1,5-a]pyrimidines involves the reaction of 2-hydrazinopyridines to form triazolo[4,3-a]pyridines, which are then converted into triazolo[1,5-a]pyridines .Molecular Structure Analysis

The molecular structure of triazolo[1,5-a]pyrimidines consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving triazolo[1,5-a]pyrimidines are diverse, given their ability to bind in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents on the rings .Scientific Research Applications

- RORγt Inverse Agonists : The compound acts as an RORγt inverse agonist, which makes it relevant for autoimmune diseases and inflammatory disorders .

- PHD-1 Inhibitors : It also shows potential as a PHD-1 inhibitor, which could be valuable in treating conditions related to hypoxia and tissue oxygenation .

- JAK1 and JAK2 Inhibitors : The compound’s activity against JAK1 and JAK2 suggests its use in modulating immune responses and treating hematological malignancies .

- Cardiovascular Disorders and Type 2 Diabetes : Researchers have explored its application in cardiovascular disorders and type 2 diabetes .

- Hyperproliferative Disorders : The compound may have implications in managing hyperproliferative disorders .

- Beyond medicinal applications, compounds like this one find use in material sciences. Their unique structure and properties make them interesting for materials research .

- Structurally modified derivatives of [1,2,4]triazolo[1,5-a]pyridine have been investigated as promising materials for highly efficient blue fluorescent OLEDs .

Medicinal Chemistry and Drug Development

Material Sciences

Organic Light-Emitting Diodes (OLEDs)

CDK2 Inhibition for Cancer Treatment

Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. DOI: 10.3390/molecules29040894 Structurally Modified [1,2,4]Triazolo[1,5-A]Pyridine Derivatives as Promising Materials for Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes. SSRN. (2022). Abstract Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as CDK2 inhibitors. RSC Advances. (2022). Link

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O2/c1-16-21(24(32)28-18-11-8-14-26-15-18)22(17-9-4-3-5-10-17)31-25(27-16)29-23(30-31)19-12-6-7-13-20(19)33-2/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCHZWWFIAJDOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4)C(=O)NC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

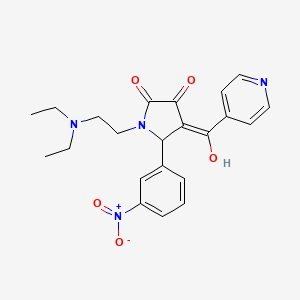

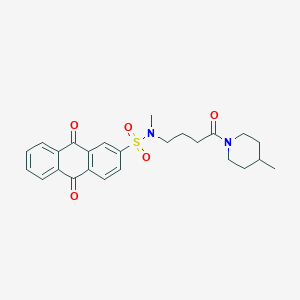

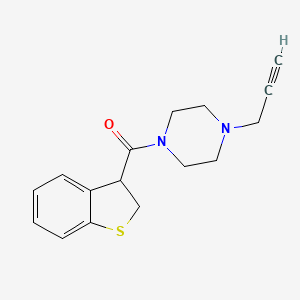

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)

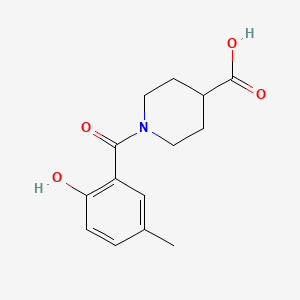

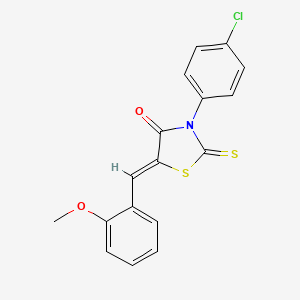

![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)

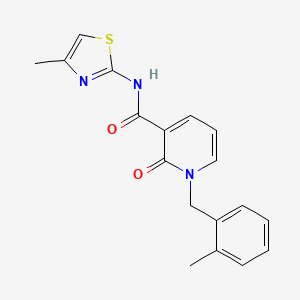

![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)

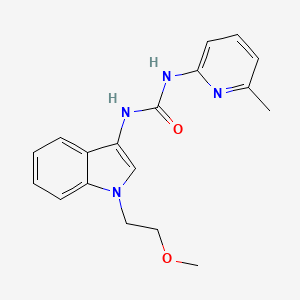

![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)